5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, the synthesis of tipranavir, a related compound, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve Pd-catalyzed coupling reactions . For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of the trifluoromethyl group and the pyridine moiety . For example, 2-Chloro-5-trifluoromethylpyridine is described as a white to yellowish crystalline low melting solid .Scientific Research Applications
Inhibitors of NF-kappaB and AP-1 Gene Expression
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide has been studied for its inhibitory effects on NF-kappaB and AP-1 transcription factors, which are key regulators in inflammatory and immune responses. The structure-activity relationship of similar compounds has been explored to improve potential oral bioavailability, with modifications at different positions of the pyrimidine ring influencing activity and gastrointestinal permeability (Palanki et al., 2000).
Glycine Transporter 1 Inhibition
Compounds structurally related to this compound have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1), which plays a crucial role in neurotransmitter regulation in the central nervous system. These inhibitors show potential in treating conditions like schizophrenia and cognitive disorders (Yamamoto et al., 2016).
Synthesis of Polyamides and Polymers
This compound, and its derivatives, are used in the synthesis of polyamides and polymers. The unique properties conferred by the trifluoromethyl group make these materials useful in various applications ranging from industrial to biomedical fields (Kimura et al., 1992).
Role in Synthesizing Antithyroid Drugs
Research indicates that 5-trifluoromethyl-pyridine-2-thione, closely related to the compound , shows potential as an antithyroid drug. Its interaction with molecular iodine has been studied, providing insights into its pharmacological potential (Chernov'yants et al., 2011).
Applications in Organic Electronics
Derivatives of this compound have been utilized in the preparation of novel organic-soluble polyamide-imides. These materials possess outstanding solubility and thermal stability, making them suitable for applications in organic electronics and high-performance materials (Shockravi et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been found to interact with peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Based on its mode of action, it can be inferred that it may interfere with the normal functioning of the cytoskeleton in oomycetes, thereby inhibiting their growth and proliferation .
Result of Action
Based on its mode of action, it can be inferred that the compound may inhibit the growth and proliferation of oomycetes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-8-3-6(12(14,15)16)5-18-9(8)4-7-1-2-10(20-7)11(17)19/h1-3,5H,4H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXACMFQSYNCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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